molecular formula C7H13NO B13911255 7-Methyl-5-azaspiro[2.4]heptan-7-ol

7-Methyl-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B13911255
M. Wt: 127.18 g/mol
InChI Key: KYNLAPVRAGCLRD-UHFFFAOYSA-N
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Description

7-Methyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a seven-membered ring and a five-membered ring, with a methyl group and a hydroxyl group attached to the nitrogen atom. The compound’s distinct structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the Curtius rearrangement reaction, which involves the conversion of an acyl azide to an isocyanate intermediate, followed by cyclization to form the spirocyclic structure . Another method involves the Hofmann degradation reaction, where an amide is converted to an amine with the loss of a carbon atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various amine derivatives.

Scientific Research Applications

7-Methyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme involved in various signaling pathways . The compound’s unique structure allows it to bind selectively to JAK1, inhibiting its activity and modulating downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptan-7-ol: Lacks the methyl group present in 7-Methyl-5-azaspiro[2.4]heptan-7-ol.

    7-Methyl-5-azaspiro[2.4]heptan-7-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

7-Methyl-5-azaspiro[24]heptan-7-ol is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methyl-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C7H13NO/c1-6(9)4-8-5-7(6)2-3-7/h8-9H,2-5H2,1H3

InChI Key

KYNLAPVRAGCLRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC12CC2)O

Origin of Product

United States

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